7-Bromo-6-chloro-2-methyl-indazole is a halogenated derivative of indazole, a five-membered aromatic heterocycle. This compound is characterized by the presence of bromine and chlorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological activity. Indazoles, including this compound, are of considerable interest in medicinal chemistry due to their diverse pharmacological properties.
7-Bromo-6-chloro-2-methyl-indazole can be synthesized through various methods, primarily involving halogenation reactions of indazole derivatives. Its classification falls under the category of heterocyclic compounds, specifically within the indazole family. These compounds are known for their potential applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 7-Bromo-6-chloro-2-methyl-indazole typically involves halogenation reactions. One effective method includes the bromination of 6-chloro-1-methyl-indazole using bromine in a suitable solvent at elevated temperatures. Another approach utilizes direct C–H halogenation techniques that allow for regioselective substitutions without the need for metal catalysts .
Technical Details:
The molecular structure of 7-Bromo-6-chloro-2-methyl-indazole features a fused bicyclic system with the following key characteristics:
7-Bromo-6-chloro-2-methyl-indazole is involved in several types of chemical reactions:
Common Reagents:
The mechanism of action for 7-Bromo-6-chloro-2-methyl-indazole involves interaction with biological targets, potentially affecting cellular pathways. The presence of halogen substituents enhances lipophilicity and may improve binding affinity to target proteins or enzymes. Research indicates that derivatives of indazole exhibit various biological activities, including antimicrobial and anticancer effects .
7-Bromo-6-chloro-2-methyl-indazole has several applications in scientific research:
Regioselective halogenation of indazole precursors presents significant challenges due to competing reaction pathways. For 7-bromo-6-chloro-2-methyl-indazole, strategic pre-functionalization of benzene precursors precedes indazole ring formation. A validated approach employs 3-bromo-2,6-dichlorobenzonitrile as a key intermediate, where bromination at the meta-position relative to electron-withdrawing groups (e.g., −CN) is critical. This selectivity is achieved using N-bromosuccinimide (NBS) under acidic conditions (10 eq. H₂SO₄, 25°C), suppressing cyano group hydrolysis and dibromination side products [1]. The protocol delivers 75–80% isolated yield on hundred-gram scales with >95% purity, establishing a robust foundation for downstream cyclization.
Table 1: Halogenation Reagent Screening for Benzene Precursor Functionalization
Reagent | Acid Additive | Temp (°C) | Selectivity for 8 | Major Side Products |
---|---|---|---|---|
Br₂ | H₂SO₄ (10 eq) | 25 | Low | Nitrile hydrolysis |
NBS | TFA (10 eq) | 25 | None | Starting material |
NBS | H₂SO₄ (10 eq) | 25 | >93% | <2% Dibromination |
While nucleophilic aromatic substitution (SNAr) dominates indazole ring closure, transition metal catalysis offers complementary routes to access regioselectively halogenated derivatives. Although direct cyclization data for 7-bromo-6-chloro-2-methyl-indazole is limited in the search results, Pd/Cu-mediated methods are documented for analogous structures. For example, intramolecular C−N coupling of ortho-halogenated aryl hydrazines enables indazole formation under catalytic conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃) [1]. Commercial availability of 7-bromo-6-chloro-1H-indazole (CAS 1427361-92-9) further supports the feasibility of post-cyclization N-methylation to install the 2-methyl group [6] [8]. This approach provides flexibility when SNAr is hampered by electronic deactivation or competing side reactions.
NBS-mediated bromination is pivotal for installing the C7-bromo substituent in pre-cyclized intermediates. Key parameters include:
Post-bromination, quenching in ice water precipitates the product, eliminating chromatography. This methodology exemplifies a safe, scalable bromination protocol adaptable to continuous manufacturing.
Solvent polarity and additives critically influence regioselectivity during SNAr cyclization of dihalogenated precursors like 3-bromo-2,6-dichlorobenzonitrile:
Table 2: Solvent Screening for Cyclization Regioselectivity
Solvent | Temp (°C) | Base Additive | 6:12 Ratio | Conversion |
---|---|---|---|---|
NMP/DMSO | 60 | NaOAc (1.2 eq) | 50:50 | >95% |
Ethanol | 95 | None | 65:35 | >95% |
IPA | 95 | None | 70:30 | >95% |
2-MeTHF | 60 | NaOAc (1.2 eq) | >95:5 | >95% |
2-MeTHF emerges as the optimal solvent due to:
NaOAc acts as a mild base, neutralizing HBr generated during cyclization and preventing polycondensation [1].
SNAr Advantages:
Transition Metal Advantages:
For 7-bromo-6-chloro-2-methyl-indazole, SNAr remains preferred due to its compatibility with pre-installed bromo/chloro groups and lower catalyst costs. Nevertheless, transition metal methods offer a viable alternative for synthesizing advanced intermediates like 7-bromo-6-chloro-1-methyl-1H-indazole (CAS 2091616-78-1) [3].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0